molecular structure and weight of 6-bromo-2,2-dimethylindan-1-amine
molecular structure and weight of 6-bromo-2,2-dimethylindan-1-amine
The following technical guide provides an in-depth analysis of 6-bromo-2,2-dimethylindan-1-amine , a specific halogenated aminoindane derivative. This document is structured for researchers and drug development professionals, focusing on structural chemistry, synthesis pathways, and structure-activity relationship (SAR) projections.
Molecular Characterization, Synthesis Strategy, and Pharmacological Scaffolding
Executive Summary
6-bromo-2,2-dimethylindan-1-amine (also designated as 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine) is a rigidified bicyclic amine belonging to the 2-aminoindane class. Structurally, it combines the serotonin-modulating pharmacophore of the aminoindane core with a lipophilic halogen substitution at the 6-position and a gem-dimethyl steric block at the 2-position.
This compound represents a significant "probe molecule" in medicinal chemistry. The 2,2-dimethyl substitution is critical: it blocks metabolic oxidation at the
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The molecular weight and elemental composition are derived from the standard atomic weights of the constituent atoms.
Molecular Data Table[6]
| Property | Value | Notes |
| IUPAC Name | 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine | Standard nomenclature |
| Chemical Formula | C₁₁H₁₄BrN | |
| Molecular Weight | 240.14 g/mol | Monoisotopic Mass: ~239.03 Da |
| Core Scaffold | Indane (2,3-dihydro-1H-indene) | Bicyclic aromatic-aliphatic fusion |
| Key Substituents | 6-Bromo (Aryl); 2,2-Dimethyl (Alkyl); 1-Amino (Benzylic) | |
| Predicted LogP | ~2.8 - 3.2 | Moderate lipophilicity (CNS penetrant) |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 1 (Primary Amine) |
Structural Logic
The molecule consists of a benzene ring fused to a cyclopentane ring.
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Aromatic Region (Positions 4-7): The 6-bromo group is located meta to the bridgehead carbon C8 and para to the bridgehead carbon C9 (using standard indane numbering where the bridgehead is 3a/7a or similar, but simplified here as 4-7 for the aromatic ring).
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Aliphatic Region (Positions 1-3):
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C1: Chiral center bearing the primary amine (-NH₂).
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C2: Quaternary carbon bearing two methyl groups (gem-dimethyl).
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C3: Benzylic methylene group.
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Synthesis Strategy
Objective: Efficient construction of the sterically hindered 2,2-dimethyl-1-amino motif from the commercially available precursor 6-bromo-1-indanone .
Retrosynthetic Analysis
The most robust route involves the sequential alkylation of the indanone followed by the conversion of the ketone to an amine. Direct alkylation of the amine is avoided to prevent poly-alkylation.
Pathway:
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Precursor: 6-bromo-1-indanone.[1]
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Intermediate 1: 6-bromo-2,2-dimethyl-1-indanone (via double methylation).
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Intermediate 2: 6-bromo-2,2-dimethylindan-1-one oxime (via condensation with hydroxylamine).
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Target: 6-bromo-2,2-dimethylindan-1-amine (via reduction).
Visual Workflow (DOT Diagram)
Figure 1: Step-wise synthesis pathway from the indanone precursor to the final amine target.
Detailed Protocol
Step 1: Gem-dimethylation
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Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), Anhydrous THF.
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Procedure:
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Suspend NaH (2.2 eq) in anhydrous THF at 0°C under nitrogen.
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Add 6-bromo-1-indanone (1.0 eq) dropwise. Stir for 30 min to generate the enolate.
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Add MeI (2.5 eq) dropwise. The solution will likely turn cloudy.
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Allow to warm to room temperature and stir for 4-6 hours.
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Causality: The use of 2.2+ equivalents of base ensures complete deprotonation at the C2 position, driving the reaction to the gem-dimethyl product rather than the mono-methyl impurity.
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Step 2: Oximation
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Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc), Ethanol/Water.
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Procedure:
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Dissolve the dimethyl ketone from Step 1 in Ethanol.
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Add an aqueous solution of NH₂OH·HCl (1.5 eq) and NaOAc (2.0 eq).
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Reflux for 2-3 hours.
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Validation: Monitor by TLC. The disappearance of the ketone spot and appearance of a more polar oxime spot confirms conversion.
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Step 3: Reduction to Amine
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Reagents: Zinc dust (Zn), Acetic Acid (AcOH) OR Lithium Aluminum Hydride (LAH).
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Choice of Method:
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Zn/AcOH: Milder, preserves the aromatic bromine (Ar-Br). Recommended.
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Catalytic Hydrogenation (H₂/Pd): Risk of de-halogenation (removing the Br atom). Avoid unless using specialized catalysts (e.g., PtO₂ with poison).
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LAH: Strong reducing agent, effective but requires strictly anhydrous conditions.
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Procedure (Zn/AcOH):
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Dissolve oxime in glacial acetic acid.
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Add Zn dust (10 eq) in portions at room temperature (exothermic).
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Stir for 12 hours.
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Filter zinc, basify filtrate with NaOH, and extract with DCM.
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Convert to Hydrochloride salt using HCl/Dioxane for stability.
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Analytical Characterization (Expected Data)
To validate the structure, the following spectroscopic signals are diagnostic.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.4 - 7.6 | Multiplet | 3H | Ar-H (Positions 4, 5, 7) |
| Benzylic (C1) | 4.10 | Singlet | 1H | CH-NH₂ (Deshielded by N) |
| Benzylic (C3) | 2.75 | Singlet (or AB q) | 2H | Ar-CH₂-C(Me)₂ |
| Methyls (C2) | 1.15, 1.25 | Singlets | 6H | C(CH₃)₂ (Diastereotopic if chiral) |
| Amine | 1.80 | Broad Singlet | 2H | NH₂ (Exchangeable with D₂O) |
Note: The C1 proton appears as a singlet because there are no protons on the adjacent C2 carbon (blocked by methyls).
Mass Spectrometry (ESI-MS)
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Parent Ion [M+H]⁺: m/z 240.0 and 242.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
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Fragmentation: Loss of NH₃ ([M-17]⁺) is a common fragmentation pathway for primary amines.
Potential Pharmacological Profile (SAR Analysis)
Disclaimer: This section is theoretical based on Structure-Activity Relationships (SAR) of analogous aminoindanes.
Mechanism of Action
The 2-aminoindane scaffold is a rigid analogue of amphetamine.
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6-Bromo Substitution: In the indane core, the 6-position roughly corresponds to the para-position of amphetamine (4-position). Para-halogenated amphetamines (e.g., PCA, PBA) are potent serotonin releasing agents (SRAs) and reuptake inhibitors.
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2,2-Dimethyl Substitution: This is the critical modification.
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Metabolic Stability: It prevents Monoamine Oxidase (MAO) mediated oxidation at the position alpha to the amine, potentially extending the half-life significantly compared to non-methylated analogs.
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Selectivity: Steric bulk at this position often reduces potency slightly but can increase selectivity for the Serotonin Transporter (SERT) over Dopamine Transporter (DAT).
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Predicted Toxicology
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Neurotoxicity Risk: Para-halogenated amphetamines are known selective serotonergic neurotoxins. While the indane ring confers rigidity that may alter binding kinetics, the 6-bromo motif warrants extreme caution regarding potential long-term depletion of serotonin (5-HT).
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Lipophilicity: The LogP ~3.0 suggests high Blood-Brain Barrier (BBB) permeability.
References
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PubChem. (n.d.). Compound Summary: 6-bromo-2,2-dimethyl-1-indanone (Precursor).[2] National Library of Medicine. Retrieved from [Link]
- Nichols, D. E. (1994). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley-Liss. (Foundational text on rigidified amphetamine analogues).
